molecular formula C14H15NO3S B12120735 Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- CAS No. 88680-96-0

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)-

Cat. No.: B12120735
CAS No.: 88680-96-0
M. Wt: 277.34 g/mol
InChI Key: WSMPHQBAMWATTO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- is an organic compound with the molecular formula C14H15NO3S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of the hydroxy and dimethyl groups on the phenyl ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- typically involves the sulfonation of aniline derivatives followed by coupling with appropriate phenolic compounds. One common method includes the reaction of 4-hydroxy-2,5-dimethylphenylamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and substituted sulfonamides, which can have varied applications in medicinal chemistry and material science .

Scientific Research Applications

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-(4-hydroxy-2,3-dimethylphenyl)
  • Benzenesulfonamide, N-(4-hydroxy-2,6-dimethylphenyl)
  • Benzenesulfonamide, N-(4-hydroxy-3,5-dimethylphenyl)

Uniqueness

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- is unique due to the specific positioning of the hydroxy and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity. This specific arrangement can enhance its selectivity and potency as an enzyme inhibitor compared to other similar compounds .

Properties

CAS No.

88680-96-0

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-10-9-14(16)11(2)8-13(10)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3

InChI Key

WSMPHQBAMWATTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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